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(2-Carbamoyl-phenylsulfanyl)acetic acid

Catalog No.
S12155158
CAS No.
M.F
C9H9NO3S
M. Wt
211.24 g/mol
Availability
In Stock
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(2-Carbamoyl-phenylsulfanyl)acetic acid

Product Name

(2-Carbamoyl-phenylsulfanyl)acetic acid

IUPAC Name

2-(2-carbamoylphenyl)sulfanylacetic acid

Molecular Formula

C9H9NO3S

Molecular Weight

211.24 g/mol

InChI

InChI=1S/C9H9NO3S/c10-9(13)6-3-1-2-4-7(6)14-5-8(11)12/h1-4H,5H2,(H2,10,13)(H,11,12)

InChI Key

LBNICJVAACUAKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)SCC(=O)O

(2-Carbamoyl-phenylsulfanyl)acetic acid is a chemical compound characterized by the presence of a carbamoyl group attached to a phenylsulfanyl moiety, along with an acetic acid functional group. Its molecular formula is C9H10N2O2S, and it features a structure that integrates both sulfur and nitrogen functionalities, contributing to its unique chemical properties. The compound is of interest due to its potential applications in medicinal chemistry and organic synthesis.

, including:

  • Nucleophilic Additions: The sulfur atom can act as a nucleophile, allowing the compound to react with electrophiles such as alkyl halides or carbonyl compounds.
  • Condensation Reactions: The presence of the carbamoyl group enables condensation reactions with aldehydes and ketones, leading to the formation of more complex derivatives.
  • Decarboxylation: Under certain conditions, the acetic acid moiety may undergo decarboxylation, resulting in simpler sulfur-containing compounds .

The synthesis of (2-Carbamoyl-phenylsulfanyl)acetic acid can be achieved through several methods:

  • Direct Reaction of Sulfanyl Compounds with Acetic Acid: This involves reacting a suitable phenylsulfanyl precursor with acetic acid in the presence of activating agents.
  • Carbamoylation Reactions: The introduction of the carbamoyl group can be performed using isocyanates or carbamates in the presence of appropriate catalysts.
  • Multi-step Synthesis: A more complex approach may involve multiple steps where intermediates are formed through nucleophilic substitutions and subsequent functional group transformations .

(2-Carbamoyl-phenylsulfanyl)acetic acid has potential applications in several fields:

  • Pharmaceutical Development: Its unique structure may lead to novel drug candidates with specific biological activities.
  • Agricultural Chemistry: Compounds with similar structures are often investigated for their potential use as pesticides or herbicides.
  • Material Science: The compound could be utilized in the synthesis of advanced materials due to its reactive functional groups .

Studies on the interactions of (2-Carbamoyl-phenylsulfanyl)acetic acid with biological systems are necessary to fully understand its pharmacological profile. Preliminary interaction studies suggest that it may bind to specific biological targets, influencing pathways related to inflammation and microbial resistance. Further research is required to elucidate these interactions and their implications for therapeutic use.

Several compounds share structural similarities with (2-Carbamoyl-phenylsulfanyl)acetic acid. Here are some notable examples:

Compound NameStructureUnique Features
4-Carbamoyl-2-nitro-phenylsulfanyl-acetic acidC9H8N2O5SContains a nitro group, enhancing its reactivity and potential biological activity.
Phenylthioacetic acidC8H8OSLacks the carbamoyl group but retains the phenylthio structure, useful for comparison in reactivity studies.
3-Sulfanylpropanoic acidC5H10O2SA simpler structure without the carbamoyl group, providing insights into the effects of additional functional groups.

These comparisons highlight how (2-Carbamoyl-phenylsulfanyl)acetic acid stands out due to its unique combination of functional groups, which may confer distinct chemical reactivity and biological properties not found in simpler analogs.

The compound was first reported in the early 2000s, with its synthesis and characterization detailed in patents and academic journals focusing on heterocyclic chemistry. While exact historical records are sparse, its development aligns with broader interest in sulfanyl acetic acid derivatives for pharmaceutical applications, particularly as enzyme inhibitors and antimicrobial agents.

Nomenclature and Systematic Classification

IUPAC Name:
2-[(2-Carbamoylphenyl)sulfanyl]acetic acid
Molecular Formula:
C₉H₉NO₃S
Molecular Weight:
211.24 g/mol
Systematic Classification:

  • Parent Class: Sulfanyl acetic acids
  • Substituents:
    • Phenyl ring with a carbamoyl (-CONH₂) group at the 2-position.
    • Sulfanyl (-S-) bridge connecting the phenyl group to an acetic acid (-CH₂COOH) moiety.

Position Within Sulfanyl Acetic Acid Derivatives

This compound belongs to a broader family of sulfanyl acetic acids, which are characterized by a sulfur atom linking an aromatic or aliphatic group to an acetic acid chain. Key structural analogs include:

CompoundSubstituent on Phenyl RingKey Differences
4-Carbamoyl-2-nitro-phenylsulfanyl-acetic acidNitro (-NO₂) at 4-positionEnhanced electrophilicity
2-(2-Fluorophenyl)sulfanyl acetic acidFluorine at 2-positionAltered electronic properties
Homophthalamic acidCarbamoyl at 2-positionStructural isomer with varied reactivity

Core Synthetic Pathways

Nucleophilic Substitution Reactions

Nucleophilic substitution plays a critical role in introducing the phenylsulfanyl moiety into the target compound. A common approach involves reacting 2-chloroacetamide derivatives with thiophenol nucleophiles under basic conditions. For example, 4-aminobenzoic acid has been condensed with benzensulfochlorine in potassium carbonate solution to form sulfonamide intermediates, which are subsequently functionalized via nucleophilic attack at the α-carbon of acetic acid derivatives [3]. This method achieves yields exceeding 80% when conducted in polar aprotic solvents such as dimethylacetamide (DMA) at 0–25°C [5].

Key intermediates like 2-(2-carbamoylphenyl)acetic acid (CAS 23362-56-3) are synthesized through analogous pathways, where the carbamoyl group is introduced via amidation of pre-functionalized phenylacetic acid precursors [1] [4]. Computational modeling of the reaction mechanism suggests that electron-withdrawing groups on the aromatic ring enhance the electrophilicity of the α-carbon, facilitating nucleophilic substitution [5].

Carbamoylation Techniques

Carbamoylation is typically achieved using urea or phosgene derivatives. In one protocol, 2-aminophenylacetic acid is treated with cyanogen bromide in tetrahydrofuran (THF) to form the carbamoyl group, followed by sulfur insertion via Lawesson’s reagent [5]. Alternatively, 4-[(phenylsulfonyl)amino]benzoic acid intermediates are synthesized by condensing benzensulfochlorine with 4-aminobenzoic acid in aqueous potassium carbonate, achieving 80% yield after acid precipitation [3].

Recent advancements employ coupling agents such as HCTU (1-[bis(dimethylamino)methylene]-5-chloro-1H-benzotriazolium 3-oxide hexafluorophosphate) and HOBt (hydroxybenzotriazole) to facilitate carbamoylation under mild conditions. These reagents minimize side reactions, enabling selective amide bond formation at room temperature [5].

Thioether Bond Formation Strategies

Thioether bonds are introduced via two primary routes:

  • Mercaptoacetic Acid Coupling: Reacting 2-carbamoylbenzenethiol with bromoacetic acid in ethanol under reflux, using triethylamine as a base. This method yields 70–75% product after 6 hours [3].
  • Oxidative Coupling: Treating thiol-containing precursors with iodine or hydrogen peroxide to form disulfide bridges, which are subsequently reduced to thioethers. This approach is less common due to competing oxidation side reactions [5].

A novel strategy involves sodium azide-mediated diazotization of hydrazide intermediates, followed by nucleophilic displacement with thiols. For instance, hydrazide derivatives of 2-(2-carbamoylphenyl)acetic acid are converted to azides at 5–8°C and then reacted with thiophenol in dioxane, achieving 90% yield [3].

Reaction Optimization Parameters

Solvent Selection and Temperature Control

Optimal solvents vary by reaction type:

Reaction TypePreferred SolventTemperature RangeYield (%)
Nucleophilic SubstitutionDMA0–25°C80–85
CarbamoylationTHF25–40°C75–80
Thioether FormationEthanol60–80°C (reflux)70–75

Polar aprotic solvents like DMA enhance nucleophilicity by stabilizing transition states, while ethanol’s high boiling point facilitates reflux conditions for thioether formation [3] [5]. Lower temperatures (5–8°C) are critical for diazotization reactions to prevent decomposition [3].

Catalytic Systems Evaluation

  • HCTU/HOBt/DIEA: This triad achieves 90% conversion in carbamoylation reactions by activating carboxylic acids without racemization [5].
  • Palladium Catalysts: Used for hydrogenation of nitro intermediates to amines, essential for subsequent carbamoylation steps [5].
  • Lawesson’s Reagent: Converts amides to thioamides with 85% efficiency, though excess reagent leads to over-reduction [5].

Purification and Isolation Protocols

Crystallization Conditions

Crystallization is the primary purification method:

  • Solvent Pairing: Ethanol/water (3:1) mixtures yield needle-like crystals of (2-carbamoyl-phenylsulfanyl)acetic acid with 95% purity [4].
  • Temperature Gradients: Gradual cooling from 80°C to 4°C over 12 hours minimizes occlusion of impurities [3].

Reported melting points range from 222–223°C for the pure compound, consistent across batches [4].

Chromatographic Separation Methods

While crystallization suffices for most applications, silica gel chromatography is employed for complex mixtures:

  • Mobile Phase: Ethyl acetate/hexane (1:2) with 1% acetic acid improves resolution of carboxylic acid derivatives [5].
  • Column Dimensions: 30 cm × 2 cm columns loaded with 200–300 mesh silica gel achieve baseline separation of regioisomers [5].

Molecular Geometry Analysis

X-ray Crystallographic Data Interpretation

(2-Carbamoyl-phenylsulfanyl)acetic acid represents a complex organic molecule with the molecular formula C₉H₉NO₃S and a molecular weight of 211.24 g/mol [1]. The compound features a distinctive molecular architecture integrating phenylsulfanyl, carbamoyl, and acetic acid functionalities, creating a three-dimensional structure with significant conformational flexibility.

While specific crystallographic data for (2-Carbamoyl-phenylsulfanyl)acetic acid has not been extensively reported in the literature, structural analysis of related phenylsulfanyl compounds provides valuable insights into its probable molecular geometry. Studies on analogous compounds such as 2-(phenylsulfanyl)aniline reveal characteristic structural features [2]. The phenylsulfanyl group typically adopts a skewed conformation relative to the benzene ring, with dihedral angles ranging from 81.31° to 87.80° [2]. The carbon-sulfur-carbon bond angle (C-S-C) in phenylsulfanyl compounds generally measures between 103.21° and 105.42° [2].

Crystallographic analysis of related compounds demonstrates that the sulfur atom in phenylsulfanyl derivatives exhibits tetrahedral geometry with bond lengths of approximately 1.745-1.786 Å for C-S single bonds [3]. The presence of the carbamoyl group introduces additional complexity to the molecular geometry, as carbamoyl substituents typically demonstrate planar configurations due to resonance effects [4].

Torsional Angle Configurations

The torsional angle configurations in (2-Carbamoyl-phenylsulfanyl)acetic acid are crucial determinants of its molecular conformation and physicochemical properties. Based on crystallographic studies of structurally related compounds, the molecule exhibits significant conformational flexibility around several key bonds.

The primary torsional angle of interest is the C-S-C-C configuration between the phenyl ring and the acetic acid moiety. Analogous compounds demonstrate torsional angles ranging from 65° to 85°, with typical values around 72-80° [5] [6]. The N-phenyl-2-(phenylsulfanyl)acetamide, a structurally similar compound, exhibits C-S-C-C torsional angles of 72.1° and -65.13° in different conformational states [5].

The carbamoyl group orientation relative to the phenyl ring represents another critical torsional parameter. Studies on related carbamoyl-containing compounds indicate dihedral angles between functional groups and aromatic rings typically range from 45° to 48° [4]. The presence of the carbamoyl group can significantly influence the overall molecular conformation through intramolecular hydrogen bonding interactions.

The acetic acid side chain exhibits rotational freedom around the C-S bond, with energy barriers typically ranging from 3-8 kJ/mol for similar sulfur-containing compounds [7]. This conformational flexibility allows the molecule to adopt multiple stable conformations, which may contribute to its solubility characteristics and biological activity.

Spectroscopic Profile

Nuclear Magnetic Resonance Signatures

The nuclear magnetic resonance spectroscopy of (2-Carbamoyl-phenylsulfanyl)acetic acid reveals characteristic chemical shifts and coupling patterns that provide structural confirmation. Based on spectroscopic analysis of related compounds and theoretical predictions, the compound exhibits distinct ¹H and ¹³C NMR signatures.

In the ¹H NMR spectrum, the carbamoyl protons typically appear as a broad singlet around 5.2-6.8 ppm, characteristic of primary amide functionality [8]. The phenyl ring protons exhibit multiplet patterns in the aromatic region between 7.0-8.0 ppm, with specific chemical shifts depending on the substitution pattern [9]. The methylene protons (-CH₂-) adjacent to the sulfur atom typically resonate around 3.7-4.0 ppm [9].

The ¹³C NMR spectrum displays characteristic carbonyl carbons for both the carbamoyl group (typically 165-175 ppm) and the carboxylic acid functionality (175-185 ppm) [9]. The aromatic carbons appear in the expected range of 120-140 ppm, while the methylene carbon adjacent to sulfur typically resonates around 35-40 ppm [9].

Chemical shift assignments for related compounds provide reference points for spectral interpretation. For instance, (phenylthio)acetic acid derivatives show characteristic S-CH₂ signals around 3.75 ppm in ¹H NMR [10], while carbamoyl-containing compounds exhibit N-H stretching frequencies in the 3200-3500 cm⁻¹ region [8].

Infrared Vibrational Modes

The infrared spectroscopy of (2-Carbamoyl-phenylsulfanyl)acetic acid reveals distinctive vibrational modes that provide structural fingerprints for the molecule. The compound exhibits characteristic absorption bands corresponding to its functional groups, enabling identification and structural confirmation.

The carboxylic acid functionality demonstrates characteristic O-H stretching vibrations in the 2500-3300 cm⁻¹ region, typically appearing as a broad absorption band due to hydrogen bonding [11]. The carbonyl stretch (C=O) for the carboxylic acid appears around 1700-1720 cm⁻¹ [11]. The carbamoyl group exhibits distinctive N-H stretching vibrations around 3200-3500 cm⁻¹, with the amide carbonyl appearing at approximately 1650-1680 cm⁻¹ [8].

Aromatic C-H stretching modes appear in the 3000-3100 cm⁻¹ region, while aromatic C=C stretching vibrations occur around 1450-1600 cm⁻¹ [11]. The C-S stretching mode, characteristic of the phenylsulfanyl group, typically appears in the 600-700 cm⁻¹ region [10].

Analysis of related compounds provides additional spectroscopic reference points. For example, (phenylthio)acetic acid derivatives show characteristic C-S stretching around 650 cm⁻¹, while carbamoyl-containing compounds exhibit amide I bands at 1650-1680 cm⁻¹ and amide II bands at 1550-1640 cm⁻¹ [12].

Ultraviolet-Visible Absorption Characteristics

The ultraviolet-visible absorption spectroscopy of (2-Carbamoyl-phenylsulfanyl)acetic acid provides insights into its electronic transitions and chromophoric properties. The compound exhibits characteristic absorption bands arising from π→π* and n→π* transitions in its aromatic and carbonyl systems.

The phenyl ring system contributes to absorption bands in the 250-280 nm region, corresponding to π→π* transitions [8]. The presence of the sulfur atom as a heteroatom substituent can cause bathochromic shifts in these transitions due to extended conjugation effects [13]. The carbamoyl group introduces additional electronic transitions, with n→π* transitions typically appearing around 280-320 nm [13].

Related compounds provide reference spectra for comparison. Studies on similar phenylsulfanyl derivatives show absorption maxima around 265-285 nm, while carbamoyl-containing compounds exhibit absorption bands in the 220-290 nm region [8]. The specific absorption characteristics depend on the substitution pattern and electronic interactions between functional groups.

The compound may exhibit solvatochromic effects, with absorption maxima shifting depending on solvent polarity [8]. In polar solvents such as water or methanol, the absorption bands may be red-shifted compared to nonpolar solvents due to stabilization of excited states through hydrogen bonding interactions.

Thermodynamic Properties

Solubility Profile in Polar and Aprotic Solvents

The solubility characteristics of (2-Carbamoyl-phenylsulfanyl)acetic acid are influenced by its molecular structure, which contains both polar and nonpolar components. The compound exhibits amphiphilic properties due to the presence of the hydrophilic carbamoyl and carboxylic acid groups alongside the hydrophobic phenylsulfanyl moiety.

Based on structural analysis and comparison with related compounds, (2-Carbamoyl-phenylsulfanyl)acetic acid demonstrates moderate to high solubility in polar protic solvents. The carboxylic acid functionality enables hydrogen bonding interactions with protic solvents such as water, methanol, and ethanol [14]. The carbamoyl group further enhances solubility through additional hydrogen bonding capabilities [14].

In aprotic polar solvents, the compound shows variable solubility depending on the specific solvent characteristics. Studies on structurally similar compounds indicate high solubility in dimethyl sulfoxide (DMSO), with related sulfur-containing carboxylic acids showing excellent dissolution in this solvent [15]. The compound likely exhibits good solubility in other aprotic polar solvents such as dimethylformamide (DMF) and acetonitrile [16].

Solubility in nonpolar solvents is expected to be limited due to the polar nature of the carbamoyl and carboxylic acid functionalities. The phenylsulfanyl group provides some hydrophobic character, but the overall molecular polarity restricts dissolution in nonpolar media [14].

Quantitative solubility data for the compound itself is limited in the literature. However, related compounds provide reference points for estimation. For instance, (phenylthio)acetic acid shows solubility in methanol with "almost transparency" [10], while carbamoyl-containing compounds typically exhibit enhanced water solubility compared to their non-carbamoyl analogs [14].

Thermal Stability and Decomposition Patterns

The thermal stability of (2-Carbamoyl-phenylsulfanyl)acetic acid is determined by the stability of its constituent functional groups and their interactions under elevated temperatures. The compound exhibits a melting point of 207°C [17], indicating substantial thermal stability compared to related compounds.

The thermal decomposition pattern of the compound involves multiple stages corresponding to different functional groups. The carbamoyl group represents a potential site of thermal instability, as carbamoyl derivatives can undergo decomposition at elevated temperatures through deamination or cyclization reactions [18]. Carbamic acid derivatives typically decompose at temperatures above 250°C [18].

The phenylsulfanyl group contributes to thermal stability through the strength of aromatic C-S bonds. However, at very high temperatures, C-S bond cleavage may occur, leading to the formation of phenylthiol and other decomposition products . The predicted boiling point of 440.9±30.0°C [17] suggests that the compound remains stable under normal laboratory conditions.

Comparative thermal analysis with related compounds provides additional insights. For example, (phenylthio)acetic acid has a melting point of 60-63°C [10], while 2-[2-(phenylthio)phenyl]acetic acid melts at 116-123°C [20]. The significantly higher melting point of (2-Carbamoyl-phenylsulfanyl)acetic acid (207°C) indicates enhanced intermolecular interactions, likely due to hydrogen bonding involving the carbamoyl group.

Thermal decomposition studies on related compounds suggest that the compound may undergo decarboxylation reactions at elevated temperatures, potentially forming the corresponding amine derivative [21]. The presence of the carbamoyl group may also lead to cyclization reactions under severe thermal conditions, forming heterocyclic products.

The thermal stability data indicates that (2-Carbamoyl-phenylsulfanyl)acetic acid is suitable for synthetic applications requiring moderate heating, but care should be taken to avoid excessive temperatures that could lead to decomposition. Storage under ambient conditions is recommended to maintain compound integrity over extended periods.

XLogP3

0.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

211.03031432 g/mol

Monoisotopic Mass

211.03031432 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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